molecular formula C16H14N2OS2 B2971798 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide CAS No. 312613-88-0

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide

Cat. No.: B2971798
CAS No.: 312613-88-0
M. Wt: 314.42
InChI Key: NUSMFWOUCXFLPE-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group at the second position of the benzothiazole ring and a phenylacetamide group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with methylthiol and phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is unique due to the presence of both a methylthio group and a phenylacetamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and industry .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-16-18-13-8-7-12(10-14(13)21-16)17-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMFWOUCXFLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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